(R)-8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
®-8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxy group at the 8th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of solid acid catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: ®-8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and other diseases.
Industry: It is used in the development of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell survival
Comparison with Similar Compounds
®-3-Hydroxytetradecanoic acid: Known for its antioxidant and enzyme inhibitory activities.
Trabectedin: An antitumor chemotherapy medication with a complex mechanism of action.
Uniqueness: ®-8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern and chiral nature, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(3R)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-10-4-2-3-7-5-9(11(13)14)12-6-8(7)10/h2-4,9,12H,5-6H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
BVGCAFWAYVZXAR-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1CN[C@H](C2)C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1CNC(C2)C(=O)O |
Origin of Product |
United States |
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